molecular formula C20H10Br2N4S B12306699 4,9-Dibromo-6,7-diphenyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline

4,9-Dibromo-6,7-diphenyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline

Cat. No.: B12306699
M. Wt: 498.2 g/mol
InChI Key: DAUQYSOWAULYBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,9-Dibromo-6,7-diphenyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline is a complex organic compound with the molecular formula C20H10Br2N4S and a molecular weight of 498.2 g/mol This compound is known for its unique structural properties, which include a thiadiazoloquinoxaline core substituted with bromine and phenyl groups

Preparation Methods

The synthesis of 4,9-Dibromo-6,7-diphenyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline typically involves multi-step organic reactions. One common synthetic route includes the bromination of 6,7-diphenyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane under controlled temperature conditions to ensure selective bromination at the 4 and 9 positions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

4,9-Dibromo-6,7-diphenyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with phenylmagnesium bromide can yield 4,9-diphenyl-6,7-diphenyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline.

Scientific Research Applications

Optical Materials

Applications in Photonic Devices
4,9-Dibromo-6,7-diphenyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline demonstrates promising optical properties suitable for photonic applications. Its ability to act as a light-emitting material makes it a candidate for use in organic light-emitting diodes (OLEDs) and laser devices.

Case Study: OLED Development

Research has shown that incorporating this compound into OLEDs can enhance efficiency and color purity. For instance, a study found that devices using this compound exhibited improved luminescence characteristics compared to traditional materials .

Organic Electronics

Use in Organic Field Effect Transistors (OFETs)
The compound's semiconducting properties allow for its application in organic field-effect transistors. Its high charge mobility is advantageous for electronic circuits.

Data Table: Performance Comparison of OFETs

CompoundCharge Mobility (cm²/V·s)On/Off Ratio
4,9-Dibromo-6,7-diphenyl...0.510^5
Traditional Material A0.110^3
Traditional Material B0.310^4

This table illustrates the superior performance of devices utilizing this compound over conventional materials .

Photovoltaics

Role in Solar Cell Technology
The compound has been investigated for its potential in organic photovoltaic cells due to its ability to absorb light efficiently and convert it into electrical energy.

Case Study: Solar Cell Efficiency

A recent study evaluated solar cells incorporating this compound and reported an efficiency increase of up to 15% compared to devices made with standard donor materials. The enhanced light absorption characteristics of the compound were credited for this improvement .

Comparison with Similar Compounds

4,9-Dibromo-6,7-diphenyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and chemical properties, making it valuable for a wide range of scientific research applications.

Biological Activity

4,9-Dibromo-6,7-diphenyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline (CAS: 1262727-09-2) is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and biological evaluations, particularly focusing on its anticancer and antimicrobial properties.

  • Molecular Formula : C20H10Br2N4S
  • Molecular Weight : 498.2 g/mol
  • Purity : ≥95%
  • IUPAC Name : this compound

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler quinoxaline derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structural integrity and purity of the compound.

Anticancer Activity

Recent studies have demonstrated that quinoxaline derivatives exhibit promising anticancer properties. Specifically:

  • Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. This results in cell cycle arrest and subsequent cell death.
  • Case Study : In a study evaluating the cytotoxic effects against human cancer cell lines (e.g., MCF-7 breast cancer cells), this compound exhibited IC50 values significantly lower than those of traditional chemotherapeutics like doxorubicin .
Cell LineIC50 (µM)Reference
MCF-712.5
HeLa15.0
A54910.0

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored:

  • Broad-Spectrum Activity : It has shown activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
  • Case Study : In vitro tests indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 25 µg/mL .
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa40

Q & A

Q. Basic: What are the standard synthetic routes for 4,9-Dibromo-6,7-diphenyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline, and how is its structure verified?

Methodological Answer:
The synthesis typically involves bromination of the thiadiazoloquinoxaline core. For example, 6,7-diphenyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline is brominated using N-bromosuccinimide (NBS) in chlorinated solvents under reflux to introduce bromine at the 4,9-positions . Structural verification employs 1H^1H-NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.71–7.81 ppm for diphenyl groups and alkyl chain integration in derivatives) and mass spectrometry for molecular weight validation .

Q. Basic: How do bromine substituents influence the electronic properties of this compound?

Methodological Answer:
Bromine atoms act as electron-withdrawing groups, lowering the LUMO energy level of the thiadiazoloquinoxaline core. This enhances electron affinity, as demonstrated in copolymers where brominated derivatives exhibit improved electron injection efficiency (e.g., LUMO levels shifted by 0.3–0.5 eV compared to non-brominated analogs) . Electrochemical studies (cyclic voltammetry) and DFT calculations are used to quantify these effects .

Q. Advanced: How can copolymerization strategies be optimized to enhance solubility without compromising electronic performance?

Methodological Answer:
Copolymerizing 4,9-dibromo-thiadiazoloquinoxaline with solubilizing donor units (e.g., 3,3’-didecyl-3,4-propylenedioxythiophene, ProDOT) balances solubility and low bandgap. For instance, feed ratio optimization (e.g., 1:3 monomer ratio) achieves soluble copolymers (PC1 and PC2) with bandgaps <1.5 eV, verified via spectroelectrochemical analysis. Solubility is confirmed by gel permeation chromatography (GPC) in THF, while electronic performance is assessed through charge carrier mobility measurements (e.g., 104^{-4}–103^{-3} cm2^2V1^{-1}s1^{-1}) .

Q. Advanced: What computational methods predict the bandgap modulation when modifying the thiadiazoloquinoxaline core?

Methodological Answer:
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) evaluates substituent effects. For example, replacing sulfur with heavier chalcogens (Se, Te) in the thiadiazole ring reduces bandgaps by 0.2–0.5 eV due to enhanced orbital delocalization . Bandgap trends correlate with experimental UV-Vis-NIR absorption spectra (e.g., λmax_{\text{max}} shifts from 780 nm to >900 nm for tellurium analogs) .

Q. Advanced: How do structural modifications affect charge transport in field-effect transistors?

Methodological Answer:
Donor-acceptor (D-A) architectures incorporating thiadiazoloquinoxaline improve charge transport. For example, alternating copolymers with thiophene donors achieve hole mobilities up to 3.8×103^{-3} cm2^2V1^{-1}s1^{-1}, as measured in top-gate FETs. Solvent annealing (e.g., chlorobenzene) enhances polymer crystallinity, evidenced by atomic force microscopy (AFM) showing needle-like morphologies .

Q. Advanced: How can researchers address contradictions in achieving low bandgap and solubility in polymers derived from this compound?

Methodological Answer:
The trade-off arises from rigid, planar cores (low bandgap) versus bulky side chains (solubility). A dual-strategy approach includes:

  • Copolymerization : Introducing ProDOT units (e.g., 3,3’-didecyl-ProDOT) enhances solubility while maintaining bandgaps <1.5 eV .
  • Side-chain engineering : Alkoxy-phenyl groups (e.g., 2-decyltetradecyloxy) improve solubility in chlorinated solvents without disrupting π-π stacking, confirmed by grazing-incidence X-ray scattering (GIXS) .

Q. Basic: What role does this compound play in the design of NIR-II imaging agents?

Methodological Answer:
The compound serves as an electron acceptor in donor-acceptor-donor (D-A-D) fluorophores. For example, conjugating it with triphenylamine donors creates aggregation-induced emission (AIE) probes (e.g., TQ-TPA) with NIR-II emission (1000–1300 nm). Photophysical characterization includes fluorescence quantum yield measurements (e.g., 1.2% in nanoparticles) and photothermal conversion efficiency (e.g., 45% for TQ-TPA) .

Q. Advanced: What methodologies resolve discrepancies in reported electrochemical doping behavior of thiadiazoloquinoxaline-based polymers?

Methodological Answer:
Contradictions in n-type vs. p-type doping are resolved by:

  • In-situ spectroelectrochemistry : Monitoring absorption changes during doping (e.g., 600 nm bleach for polarons) .
  • Morphological analysis : Films with higher crystallinity favor p-type doping due to efficient hole transport, while amorphous regions support n-type doping via trapped electrons .

Properties

Molecular Formula

C20H10Br2N4S

Molecular Weight

498.2 g/mol

IUPAC Name

4,9-dibromo-6,7-diphenyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline

InChI

InChI=1S/C20H10Br2N4S/c21-13-17-18(14(22)20-19(13)25-27-26-20)24-16(12-9-5-2-6-10-12)15(23-17)11-7-3-1-4-8-11/h1-10H

InChI Key

DAUQYSOWAULYBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C4=NSN=C4C(=C3N=C2C5=CC=CC=C5)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.